molecular formula C8H9Cl2FN2 B2653192 1-(2,4-Dichloro-5-fluorophenyl)ethylhydrazine CAS No. 1178641-56-9

1-(2,4-Dichloro-5-fluorophenyl)ethylhydrazine

Cat. No.: B2653192
CAS No.: 1178641-56-9
M. Wt: 223.07
InChI Key: ZEJXQFNYNNFHSR-UHFFFAOYSA-N
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Description

1-(2,4-Dichloro-5-fluorophenyl)ethylhydrazine is a chemical compound with the molecular formula C8H9Cl2FN2 It is characterized by the presence of dichloro and fluorophenyl groups attached to an ethylhydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dichloro-5-fluorophenyl)ethylhydrazine typically involves the reaction of 2,4-dichloro-5-fluoroacetophenone with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{2,4-Dichloro-5-fluoroacetophenone} + \text{Hydrazine hydrate} \rightarrow \text{this compound} ]

The reaction is usually conducted in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichloro-5-fluorophenyl)ethylhydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-(2,4-Dichloro-5-fluorophenyl)ethylhydrazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichloro-5-fluorophenyl)ethylhydrazine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Dichloro-5-fluorophenyl)ethanone: A precursor in the synthesis of 1-(2,4-Dichloro-5-fluorophenyl)ethylhydrazine.

    2,4-Dichloro-5-fluoroacetophenone: Another related compound with similar structural features.

Uniqueness

This compound is unique due to its specific combination of dichloro and fluorophenyl groups attached to an ethylhydrazine moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-(2,4-dichloro-5-fluorophenyl)ethylhydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2FN2/c1-4(13-12)5-2-8(11)7(10)3-6(5)9/h2-4,13H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEJXQFNYNNFHSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1Cl)Cl)F)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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